1-(甲苯磺酰基)氮杂环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

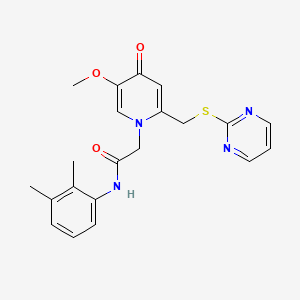

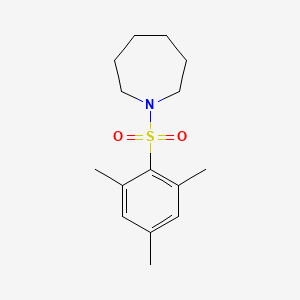

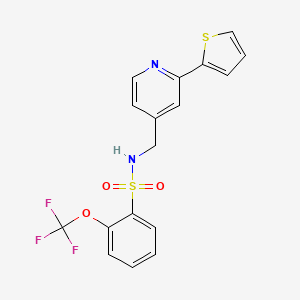

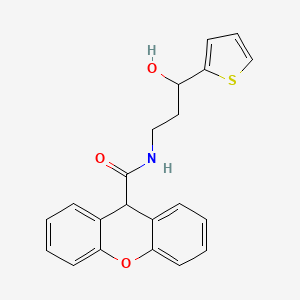

1-(Mesitylsulfonyl)azepane is a chemical compound with the molecular formula C15H23NO2S . It is a saturated seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom .

Synthesis Analysis

The synthesis of azepane-based compounds like 1-(Mesitylsulfonyl)azepane is a topic of significant interest. The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . A strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion has been reported .Molecular Structure Analysis

The molecular structure of 1-(Mesitylsulfonyl)azepane consists of a seven-membered ring system . The molecular formula is C15H23NO2S .Chemical Reactions Analysis

Azepane-based compounds continue to play great synthetic relevance because of their different biological activities . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .科学研究应用

基于氮杂环己烷的治疗剂开发

氮杂环己烷及其衍生物已在各种治疗应用中表现出显著的药理特性。由于其结构多样性,这些化合物是发现新治疗剂不可或缺的组成部分。研究重点介绍了含氮杂环己烷类似物的开发,用于抗癌、抗结核、抗阿尔茨海默病、抗微生物剂等。基于氮杂环己烷的化合物的构效关系 (SAR) 和分子对接研究为未来的药物发现提供了见解,旨在获得毒性更低、疗效更高的治疗方法 (Gao-Feng Zha 等人,2019 年)。

氮杂环己烷离子液体

氮杂环己烷已被用于合成一类新的室温离子液体,这可以减轻与聚酰胺工业中其生产相关的处置问题。这项研究探索了氮杂环己烷转化为叔胺,随后转化为季氮杂环己烷盐的过程,由于其宽广的电化学窗口和比传统挥发性有机化合物更安全的优点,在电化学装置的电解质中得到应用 (T. Belhocine 等人,2011 年)。

合成和结构探索

手性亚磺酰亚胺的氮杂-达岑斯反应提供了一条通往高度取代的叠氮环的途径,该途径可以进一步转化为手性 N-H 叠氮环,说明了甲苯磺酰基和相关基团在复杂分子合成中的合成多功能性 (Toni Moragas 等人,2014 年)。

糖苷酶抑制剂

从 d-(+)-葡萄糖醛酸-γ-内酯合成三羟基和四羟基七元亚胺环醇糖苷酶抑制剂的研究强调了氮杂环己烷衍生物在开发针对糖苷酶活性相关疾病的有效抑制剂方面的潜力 (N. Kalamkar 等人,2010 年)。

未来方向

Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

作用机制

Target of Action

1-(Mesitylsulfonyl)azepane is primarily used in the synthesis of non-fused N-aryl azepane derivatives . These derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Mode of Action

The mode of action of 1-(Mesitylsulfonyl)azepane involves a Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Biochemical Pathways

Azepane derivatives, which 1-(mesitylsulfonyl)azepane helps synthesize, are known to be involved in various biochemical pathways due to their wide applications in biology .

Pharmacokinetics

The pd/la-catalyzed reactions it’s involved in proceed smoothly under extremely mild conditions , suggesting that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of the action of 1-(Mesitylsulfonyl)azepane is the synthesis of non-fused N-aryl azepane derivatives . These derivatives have diverse applications in synthetic chemistry and biology, serving as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Action Environment

The action of 1-(Mesitylsulfonyl)azepane is influenced by the presence of a palladium catalyst, ligand, and Lewis acid additive . These factors play a key role in the successful reaction, enabling the synthesis of non-fused N-aryl azepane derivatives . The reaction also proceeds smoothly under extremely mild conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and pressure.

属性

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-12-10-13(2)15(14(3)11-12)19(17,18)16-8-6-4-5-7-9-16/h10-11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZAHLICMOYHHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2537504.png)

![2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2537505.png)

![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)